(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene
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Description
“(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene” is a chemical compound with the molecular formula C22H31BrO and a molecular weight of 391.38 . It is a derivative of polyunsaturated fatty acid.
Molecular Structure Analysis
The molecular structure of this compound is complex, as it includes a bromoallene ether group. It is related to the compound 2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (E,E)-, which has a molecular weight of 220.3505 . The structure can be viewed using specialized software .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C22H31BrO and a molecular weight of 391.38 . More detailed properties like melting point, boiling point, and density are not available in my current sources .Scientific Research Applications
Oxidation Potentials and Derivative Studies
Research around benzene derivatives, including those similar to (E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene, mainly focuses on understanding their chemical properties such as oxidation potentials and the synthesis of complex compounds. For instance, Merkel et al. (2009) conducted a study to determine the accurate oxidation potentials of benzene and its alkyl-substituted derivatives. This study provides insights into the solvent stabilization of radical cations and how alkyl substitution affects the ionization and oxidation potentials of benzene derivatives (Merkel et al., 2009).
Synthesis and Chemical Transformations
Furthermore, research on similar compounds often involves their synthesis and subsequent transformations. For instance, Matsumoto et al. (1984) described the synthesis of Coleon B Tri-O-methyl Ether, involving a series of complex chemical reactions. This process highlights the intricate chemical procedures involved in transforming such compounds into useful derivatives (Matsumoto et al., 1984).
Chemical Properties and Reactions
Studies also explore the chemical reactions of similar compounds under various conditions. Tolkunov et al. (1995) investigated the reactions of certain tetrahydrobenzo derivatives with electrophilic reagents, providing valuable information on the chemical behavior of these compounds and their derivatives (Tolkunov et al., 1995).
Properties
IUPAC Name |
[(2E,6E,10E)-12-bromo-3,7,11-trimethyldodeca-2,6,10-trienoxy]methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31BrO/c1-19(10-8-12-21(3)17-23)9-7-11-20(2)15-16-24-18-22-13-5-4-6-14-22/h4-6,9,12-15H,7-8,10-11,16-18H2,1-3H3/b19-9+,20-15+,21-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAODJZRJXBJTC-GJLPZIKMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOCC1=CC=CC=C1)C)CCC=C(C)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC/C(=C/COCC1=CC=CC=C1)/C)/CC/C=C(\C)/CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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